molecular formula C6H8O4 B3188385 2-Propenoic acid, 2-methoxy-2-oxoethyl ester CAS No. 21045-69-2

2-Propenoic acid, 2-methoxy-2-oxoethyl ester

Cat. No.: B3188385
CAS No.: 21045-69-2
M. Wt: 144.12 g/mol
InChI Key: AAXGLZUUHYACNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenoic acid, 2-methoxy-2-oxoethyl ester is a useful research compound. Its molecular formula is C6H8O4 and its molecular weight is 144.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

21045-69-2

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

(2-methoxy-2-oxoethyl) prop-2-enoate

InChI

InChI=1S/C6H8O4/c1-3-5(7)10-4-6(8)9-2/h3H,1,4H2,2H3

InChI Key

AAXGLZUUHYACNA-UHFFFAOYSA-N

SMILES

COC(=O)COC(=O)C=C

Canonical SMILES

COC(=O)COC(=O)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a five-liter, three-necked, round-bottom flash (equipped with a mechanical stirrer, a thermometer and a one-liter dropping funnel topped with a drying tube) were placed 527.9 mls. of acrylic acid, 662.7 mls. of methyl bromoacetate and 1750 mls. of ethyl acetate. The resulting solution was cooled to about 15° C. and 1073.2 mls. of triethylamine were added over a period of about one hour. An exotherm was noted and reaction temperature was maintained between 15° and 25° C. with an ice/salt cooling bath. Upon completion of the triethylamine addition, the cooling bath was removed and the reaction mixture was stirred at room temperature (25° to 30° C.) overnight. The resulting thick slurry was poured into 1750 mls. of distilled water and the organic layer was separated. The aqueous layer was extracted with ethyl acetate (two times, 500 mls. each) and the combined organic portions were washed successively with 500 mls. of 0.5N hydrochloric acid, 500 mls. of saturated aqueous sodium bicarbonate and, then, with 500 mls. of saturated aqueous sodium chloride. The organic solution (about 3.5 to 3.75 liters) was then dried (magnesium sulfate) and evaporated in vacuo (water aspirator) at ≤30° C. to provide a very pale-yellow product. The product was purified by addition of one gram of 2,6-di-tert-butyl-p-cresol as a free radical inhibitor and vacuum distilling through a distillation column. The purified product exhibited a boiling point of 50° C. (1.2 mm.) to 56° C. (1.9 mm.).
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